

Experimental procedure for the synthesis of 4-bromo-2-chloroacetanilide

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-methylaniline

Cat. No.: B1272470

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An experimental procedure for the synthesis of 4-bromo-2-chloroacetanilide is outlined below, intended for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the synthesis, a summary of quantitative data, and a workflow visualization.

Application Note: Synthesis of 4-bromo-2-chloroacetanilide

Introduction

4-bromo-2-chloroacetanilide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its synthesis is a common step in multi-step reaction sequences.^[1] This protocol details the synthesis of 4-bromo-2-chloroacetanilide via the chlorination of 4-bromoacetanilide. The procedure is an electrophilic aromatic substitution, where a chlorine atom is introduced into the aromatic ring of 4-bromoacetanilide.^[1]

Reaction Scheme

The overall reaction is the chlorination of 4-bromoacetanilide to yield 4-bromo-2-chloroacetanilide.

(Image of the chemical reaction scheme would be placed here) Starting Material: 4-bromoacetanilide Reagents: Sodium chlorate, Hydrochloric acid, Acetic acid Product: 4-bromo-

2-chloroacetanilide

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 4-bromo-2-chloroacetanilide.[1][2]

Materials and Reagents

- 4-bromoacetanilide
- Glacial acetic acid
- Concentrated Hydrochloric acid (HCl)
- Sodium chlorate (NaClO_3)
- Water (ice-cold)
- Methanol (for recrystallization, optional)

Equipment

- 125 mL Erlenmeyer flask
- Stir bar
- Steam bath or heating mantle
- Ice bath
- 10 mL Erlenmeyer flask
- Suction filtration apparatus (Büchner funnel, filter flask)
- Filter paper
- Beakers

- Graduated cylinders
- Balance

Procedure

- **Dissolution of Starting Material:** In a 125 mL Erlenmeyer flask equipped with a stir bar, combine 3.6 g of 4-bromoacetanilide, 9 mL of glacial acetic acid, and 9 mL of concentrated HCl.^[2] Heat the mixture on a steam bath, swirling occasionally, until all the solid has dissolved.^[2]
- **Cooling:** Cool the solution to approximately 0 °C in an ice bath.^[2]
- **Preparation of Chlorinating Solution:** While the solution is cooling, prepare the chlorinating agent by dissolving 0.91 g of sodium chlorate in 2.5 mL of water in a 10 mL Erlenmeyer flask.^[2]
- **Chlorination Reaction:** Slowly add the sodium chlorate solution to the cold, stirred solution of 4-bromoacetanilide.^[2] This step should be performed in a fume hood as chlorine gas may be evolved.^[2] A yellow precipitate will form as the sodium chlorate solution is added.^[2]
- **Reaction Completion:** Once the addition is complete, continue to stir the mixture at room temperature for 1 hour in the fume hood.^[2]
- **Product Isolation:** Remove the stir bar and collect the crude product by suction filtration. Wash the collected solid with small portions of ice-cold water.^[2]
- **Drying:** Continue the suction to dry the crystals. Record the weight of the crude product.^[2]
- **Purification (Optional):** The crude product can be used directly in the next step or recrystallized from methanol for higher purity.^[2]

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Chlorine gas, which may be evolved during the reaction, is toxic. This procedure must be performed in a well-ventilated fume hood.[\[2\]](#)
- Concentrated hydrochloric acid is a strong and corrosive acid. Handle with care and wear gloves.[\[2\]](#) In case of skin contact, rinse immediately with cold water.[\[2\]](#)

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-bromo-2-chloroacetanilide.

Compound	Molecular Weight (g/mol)	Mass (g)	Volume (mL)	Moles	Molar Equiv.
4-bromoacetanilide	214.06	3.6	-	~0.0168	1
Sodium chlorate	106.44	0.91	-	~0.0085	~0.5
Glacial Acetic Acid	60.05	-	9	-	Solvent
Conc. HCl	36.46	-	9	-	Reagent/Solvent
4-bromo-2-chloroacetanilide	248.51	-	-	~0.0168	1 (Theoretical)

Expected Results

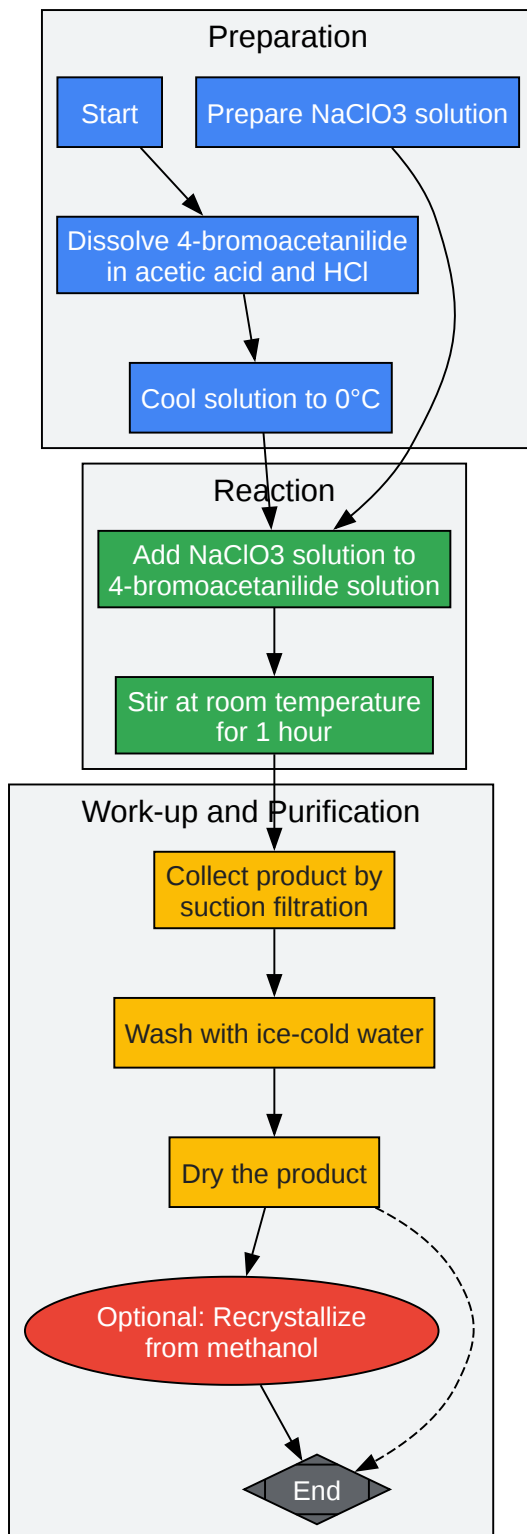
- Appearance: The product, 4-bromo-2-chloroacetanilide, is typically a white crystalline solid.[\[1\]](#)
- Melting Point: The literature melting point for 4-bromo-2-chloroacetanilide is 154-156 °C.[\[2\]](#)

- Yield: A successful reaction should provide a good yield of the desired product.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-bromo-2-chloroacetanilide.

Experimental Workflow for the Synthesis of 4-bromo-2-chloroacetanilide



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Caption: Workflow for the synthesis of 4-bromo-2-chloroacetanilide.

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